molecular formula C10H15NO5 B13893887 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate

Cat. No.: B13893887
M. Wt: 229.23 g/mol
InChI Key: DXYVRJFEKNLUME-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate (CAS 128502-56-7) is a bicyclic isoquinoline derivative with a hydroxyl group at position 7 and a carboxylic acid at position 2. Its molecular formula is C₁₀H₁₁NO₃·2H₂O (molecular weight: 229.22), and it exists as a chiral compound with (3S)-configuration in its L-enantiomer form . The dihydrate form enhances stability and solubility in polar solvents due to hydrogen bonding interactions involving the hydroxyl (-OH) and carboxylic acid (-COOH) groups .

This compound is critical in medicinal chemistry, serving as a constrained amino acid analog in peptidomimetics targeting opioid receptors (e.g., κ-opioid antagonists like JDTic analogs) and as a scaffold for hepatitis C virus (HCV) NS3 protease inhibitors .

Properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYVRJFEKNLUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; dihydrate typically involves multi-step organic synthesis starting from substituted tetrahydroisoquinoline derivatives. Key steps include nitration, reduction, hydrolysis, and functional group modifications.

Nitration and Reduction Steps

  • The initial step involves nitration of tetrahydroisoquinoline derivatives, predominantly at the 7-position, to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline intermediates. This nitration is generally conducted under controlled conditions to achieve regioselectivity.

  • The crude yield of nitroquinolines is close to quantitative, but recrystallization typically isolates about 50% of the pure 7-nitro isomer.

  • Subsequent reduction of the nitro group to an amino group is performed, often using catalytic hydrogenation or chemical reduction methods, although specific details for this compound are typically proprietary or vary by synthesis route.

Hydrolysis to 7-Hydroxy Derivative

  • The amino group is hydrolyzed under strongly acidic aqueous conditions to form the 7-hydroxy derivative. This hydrolysis is carried out at elevated temperatures ranging from 140°C to 180°C, preferably around 165°C, under atmospheric or slightly elevated pressure.

  • Strong acids used include phosphoric acid, sulfuric acid, methanesulfonic acid, trifluoromethanesulfonic acid, and hydrobromic acid. These acids facilitate the hydrolysis without requiring high-pressure equipment.

  • After hydrolysis, the reaction mixture is filtered and concentrated under reduced pressure to isolate the hydroxy compound, which may be further purified by recrystallization from solvents such as hexane or methanol.

Functional Group Modifications and Derivatization

  • Alkylation of the 7-hydroxy group is a common modification step to prepare derivatives for pharmaceutical applications. For example, trifluoroethyl tosylate has been used as an alkylating agent to produce trifluoroethyl-substituted tetrahydroisoquinoline derivatives.

  • These derivatives can be further transformed into complex molecules such as rhodamine dyes through reactions with anhydrides and subsequent esterification.

  • Other functionalizations include acylation of the amino group or carboxylic acid group to yield amides or esters, expanding the compound's utility in drug design.

Experimental Data and Preparation Tables

Stock Solution Preparation

A practical aspect of working with 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves preparing stock solutions for research and synthesis. The following table summarizes volumes required to prepare stock solutions of various molarities from given masses of the compound:

Mass of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 5.176 1.035 0.518
5 mg 25.88 5.176 2.588
10 mg 51.76 10.35 5.176

Note: These volumes are calculated based on the molecular weight of 229.23 g/mol for the dihydrate form.

Summary of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Pressure Yield/Notes
Nitration Nitrating agents (literature methods) Ambient Atmospheric Crude yield quantitative; 50% pure 7-isomer
Amino group hydrolysis Strong aqueous acid (H3PO4, H2SO4, etc.) 140–180 (opt. 165) Atmospheric or higher Efficient hydrolysis to hydroxy compound
Alkylation of hydroxy group Trifluoroethyl tosylate, aqueous sodium acetate ~150 200 psi (pressure reactor) Used for derivative synthesis
Purification Recrystallization from methanol, hexane Ambient Atmospheric Crystallization of maleate salts possible

Research Results and Applications

  • The compound is widely used as a chiral intermediate in synthesizing pharmaceuticals targeting neurological conditions due to its scaffold's versatility.

  • It plays a role in biochemical studies related to neurotransmitter modulation, aiding understanding of mental health pathways.

  • The compound's derivatives have been synthesized and biologically evaluated, demonstrating potential in drug design and development.

  • Analytical chemistry applications include its use as a standard or reagent for detecting related compounds in biological samples.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Compound Substituents Molecular Formula Key Applications References
7-Hydroxy-Tic dihydrate -OH (C7), -COOH (C3), 2H₂O C₁₀H₁₁NO₃·2H₂O Opioid antagonists, HCV protease inhibitors
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid None (unsubstituted) C₁₀H₁₁NO₂ Intermediate in alkaloid synthesis
(–)-6,7-Dimethoxy-Tic -OCH₃ (C6, C7), -COOH (C1) C₁₂H₁₅NO₄ Isoquinoline alkaloid synthesis
1,3-cis-2-Substituted-Tic derivatives -OH (C6, C7), -COOH (C3) C₁₀H₉NO₄ Influenza PA inhibitors

Key Observations :

  • Hydroxyl vs. Methoxy Groups : The 7-hydroxy group in 7-Hydroxy-Tic enhances hydrogen bonding with biological targets (e.g., opioid receptors ), whereas methoxy substituents in (–)-6,7-Dimethoxy-Tic increase lipophilicity, altering pharmacokinetic properties .
  • Dihydrate vs. Anhydrous Forms : The dihydrate form improves stability and solubility compared to anhydrous analogs, which may be prone to hygroscopicity .
Opioid Receptor Interactions
  • 7-Hydroxy-Tic dihydrate: Exhibits nanomolar affinity for κ-opioid receptors (KOR) due to hydrogen bonding between the 7-OH group and receptor residues. Used in JDTic analogs as long-acting antagonists .
  • Unsubstituted Tic : Lacks the 7-OH group, resulting in negligible opioid receptor binding .
  • Htc (7-Hydroxy-Tic) vs. Tic : Htc’s hydroxyl group is critical for KOR selectivity, while Tic derivatives without this group show affinity for μ-opioid receptors (MOR) .
Antiviral Activity
  • HCV NS3 Protease Inhibitors : Macrocyclic inhibitors incorporating 7-Hydroxy-Tic exhibit IC₅₀ values <100 nM, outperforming linear analogs like SCH 503034 .
  • Influenza PA Inhibitors: 1,3-cis-2-substituted-Tic derivatives with dual hydroxyl groups (C6, C7) show higher activity than mono-hydroxylated variants .

Biological Activity

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 128502-56-7
  • Physical State : Dihydrate form, soluble in methanol and acetic acid.

Tic has been identified as a core structural element in several biologically active compounds. Its derivatives are studied for their potential effects on various biological pathways, particularly in the context of neurological disorders and viral infections.

  • Neurotransmitter Modulation : Tic and its derivatives have shown promise in modulating neurotransmitter systems, which may contribute to therapeutic effects in conditions like depression and anxiety disorders .
  • HCV Protease Inhibition : Research indicates that Tic derivatives can act as inhibitors of the NS3 protease of the hepatitis C virus (HCV). For instance, certain macrocyclic analogs of Tic demonstrated enhanced binding affinity and potency against HCV protease, making them potential candidates for antiviral therapy .
  • Peptide Synthesis and Drug Development : Tic is widely utilized in peptide synthesis as a protecting group, enhancing the efficiency of solid-phase peptide synthesis. This property is crucial for developing pharmaceuticals targeting specific biological pathways .

Study on HCV Protease Inhibition

A study published in 2006 explored the synthesis of macrocyclic derivatives of Tic that exhibited significant inhibitory activity against HCV NS3 protease. The most potent compounds showed Ki values ranging from 0.015 to 0.26 µM, outperforming traditional peptide inhibitors .

Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of Tic derivatives in animal models. These studies indicated that certain derivatives could enhance cognitive function and exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain .

Applications

Application AreaDescription
Drug Development Used as a scaffold for designing new drugs targeting neurological disorders and viral infections.
Analytical Chemistry Aids in developing methods for detecting and quantifying biological molecules.
Bioconjugation Facilitates the attachment of biomolecules to surfaces for diagnostic and therapeutic purposes.

Q & A

Q. Table 1: Opioid Receptor Binding Affinities of Analogs

Analogµ-Opioid (Ki_i, nM)δ-Opioid (Ki_i, nM)Source
7-Hydroxy-Tic (dihydrate)12.3 ± 1.545.7 ± 3.2
6-Hydroxy-Tic28.9 ± 2.189.4 ± 5.6
7-CF3_3-Tic9.8 ± 0.932.1 ± 2.8

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., binding constants)?

Answer:

  • Comparative Analysis : Replicate experiments under identical conditions (buffer, temperature, assay type). For example, discrepancies in opioid receptor binding may arise from variations in radioligand purity or membrane preparation methods .
  • Cross-Validation : Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).
  • Meta-Analysis : Apply statistical tools to aggregate data from multiple studies, accounting for outliers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies improve the stability of aqueous solutions of this dihydrate?

Answer:

  • pH Control : Stabilize carboxylate forms at pH > 5.0 to prevent hydrolysis.
  • Lyophilization : Freeze-dry solutions to isolate anhydrous forms for long-term storage.
  • Chelation : Add EDTA to sequester metal ions that catalyze degradation .

Advanced: How can researchers leverage hybrid computational-experimental workflows to design novel analogs?

Answer:

  • Virtual Screening : Libraries of tetrahydroisoquinoline derivatives are docked into target receptors (e.g., δ-opioid) to prioritize synthesis .
  • Machine Learning (ML) : Train models on existing SAR data to predict bioactivity of untested analogs.
  • High-Throughput Synthesis : Use automated platforms (e.g., flow reactors) to rapidly generate candidates .

Basic: What are the key considerations for selecting solvents in recrystallization?

Answer:

  • Polarity Matching : Use ethanol/water mixtures for dihydrate formation.
  • Solubility Profiling : Determine temperature-dependent solubility curves.
  • Green Chemistry : Prioritize biodegradable solvents (e.g., ethyl acetate over DCM) .

Advanced: How do hydration states (e.g., dihydrate vs. anhydrous) impact pharmacokinetic properties?

Answer:

  • Bioavailability : Dihydrate forms may exhibit slower dissolution rates, altering absorption profiles.
  • Stability Studies : Compare hygroscopicity and thermal degradation (TGA/DSC) .
  • In Vivo Testing : Administer both forms in animal models to assess AUC and Cmax_{max} differences.

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